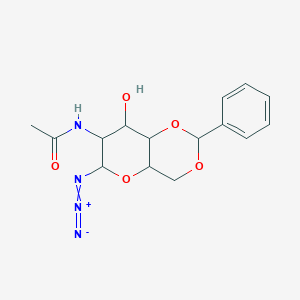

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

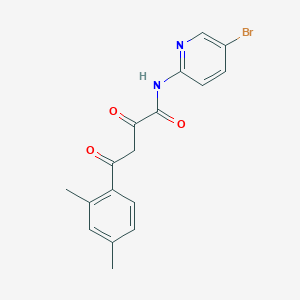

The synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide involves several key steps, starting from 2-acetamido-2-deoxy-D-glucose derivatives. For instance, a study detailed the conversion of di-N-acetylchitobiose into a benzylidene acetal derivative, followed by acetylation and azidation to introduce the azide group (Matta, Vig, & Abbas, 1984). Another approach described involves the condensation of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with methyl iodide and silver oxide to introduce the azide functional group (Shaban & Jeanloz, 1971).

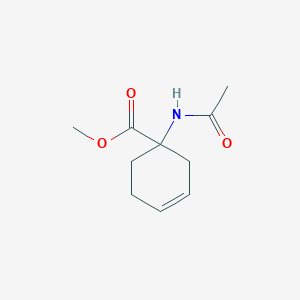

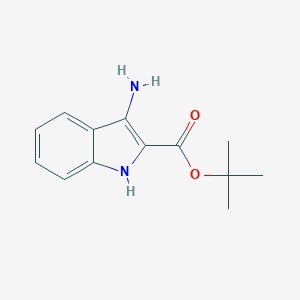

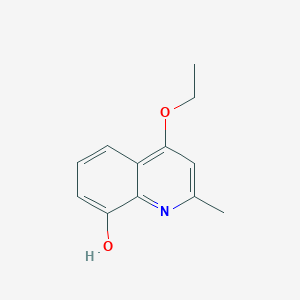

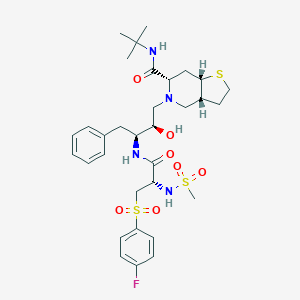

Molecular Structure Analysis

The molecular structure of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide is characterized by its unique benzylidene acetal protection and the presence of an azide group. These functional groups are crucial for its reactivity and application in glycosylation reactions. Structural elucidation is often achieved through spectroscopic methods such as NMR, providing insight into the configuration and conformation of the molecule (Pavliak & Kováč, 1991).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted in its role as an intermediate in glycosylation reactions. The azide group is particularly reactive, allowing for the introduction of amino groups through reduction, enabling the synthesis of aminosugars and related derivatives. The benzylidene acetal protection is also significant, as it stabilizes the glycosyl donor for selective glycosylation reactions (Zehavi & Jeanloz, 1968).

Scientific Research Applications

As mentioned before, azides like this one are often used in click chemistry, a modular synthetic strategy used in drug discovery and materials science . They can react with alkynes to form triazoles, a reaction that is highly selective, efficient, and functional group tolerant .

As mentioned before, azides like this one are often used in click chemistry, a modular synthetic strategy used in drug discovery and materials science . They can react with alkynes to form triazoles, a reaction that is highly selective, efficient, and functional group tolerant .

properties

IUPAC Name |

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVZMZIOLKXJNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410251 |

Source

|

| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |

CAS RN |

168397-51-1 |

Source

|

| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)

![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)